molecular formula C6H10N2O3 B12720639 Gaboxadol monohydrate CAS No. 815574-58-4

Gaboxadol monohydrate

Cat. No.: B12720639
CAS No.: 815574-58-4
M. Wt: 158.16 g/mol
InChI Key: UDHPXYNRXFPDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gaboxadol monohydrate, also known as 4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol, is a derivative of the alkaloid muscimol. It was first synthesized in 1977 by Danish chemist Poul Krogsgaard-Larsen. This compound has been studied for its potential therapeutic effects, particularly in the treatment of sleep disorders and neurological conditions .

Preparation Methods

The synthesis of gaboxadol monohydrate involves several steps. The primary synthetic route includes the cyclization of appropriate precursors to form the isoxazole ring, followed by further functionalization to yield the final product. Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity. Specific details on the reaction conditions and industrial methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Gaboxadol monohydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen and oxygen atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

    Chemistry: Used as a model compound to study GABAergic systems.

    Biology: Investigated for its effects on neuronal activity and neurotransmission.

    Medicine: Explored as a treatment for sleep disorders, Fragile X syndrome, and Angelman syndrome. .

Mechanism of Action

Gaboxadol monohydrate acts as an agonist at the GABA_A receptor, specifically targeting the δ-subunit. This interaction enhances GABAergic tonic inhibition, leading to increased neuronal inhibition and sedative effects. Unlike benzodiazepines, this compound does not exhibit reinforcing effects, making it a unique candidate for treating sleep disorders without the risk of dependency .

Comparison with Similar Compounds

Gaboxadol monohydrate is unique in its selective action on the δ-subunit of the GABA_A receptor. Similar compounds include:

Properties

CAS No.

815574-58-4

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one;hydrate

InChI

InChI=1S/C6H8N2O2.H2O/c9-6-4-1-2-7-3-5(4)10-8-6;/h7H,1-3H2,(H,8,9);1H2

InChI Key

UDHPXYNRXFPDOF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=O)NO2.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.